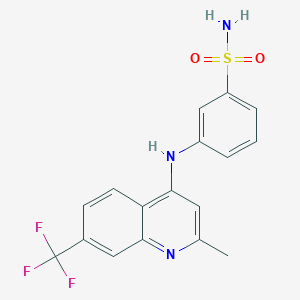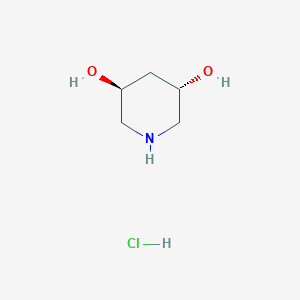![molecular formula C21H27N3O3 B2472586 N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-82-2](/img/structure/B2472586.png)
N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound characterized by its unique structure and potential applications in various fields. Its complex molecular makeup makes it an intriguing subject for chemical, biological, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions::
Starting Materials: The synthesis begins with the selection of appropriate starting materials, including cycloheptanone and quinoline derivatives.
Intermediate Formation: Initial reactions typically involve the formation of key intermediates through condensation and cyclization reactions.
Oxalamide Formation:
Purification: The crude product undergoes purification through recrystallization or chromatographic techniques to achieve the desired purity.
Batch Processing: Industrial production often employs batch processing techniques, allowing for precise control over reaction parameters.
Continuous Flow Synthesis: Advanced continuous flow synthesis methods enhance efficiency and scalability, enabling large-scale production with minimal waste.
Analyse Chemischer Reaktionen
Types of Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions, using agents such as sodium borohydride or lithium aluminum hydride, can modify specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or replace functional groups, using reagents like halogens or alkylating agents.
Oxidation: Hydrogen peroxide in acidic medium; potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in alcoholic solvents; lithium aluminum hydride in ether solvents.
Substitution: Halogens (chlorine, bromine) in solvent systems; alkylating agents in aprotic solvents.
Oxidation typically yields oxidized derivatives, such as quinoline N-oxides.
Reduction products may include alcohols or amines.
Substitution reactions result in modified quinoline or cycloheptane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry::
As a reagent or intermediate in the synthesis of complex organic molecules.
Potential use in the development of bioactive compounds for therapeutic applications.
Investigation of its interactions with biological macromolecules, such as proteins or nucleic acids.
Exploration of its pharmacological properties and potential as a drug candidate.
Study of its effects on cellular pathways and mechanisms of action in disease models.
Application in the formulation of specialty chemicals or materials.
Use as an analytical standard or reference compound.
Wirkmechanismus
The mechanism by which N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide exerts its effects is linked to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact pathways involved, including potential binding interactions and conformational changes in the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds::
Quinoline derivatives with varying substituents on the nitrogen atom.
Oxalamide compounds with different cyclic structures.
The unique cycloheptyl group attached to the nitrogen atom distinguishes it from other quinoline-based compounds.
The specific arrangement of the oxalamide group contributes to its distinct chemical and biological properties.
There you have it: a detailed exploration of N1-cycloheptyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide. If there’s anything else you’re curious about, I’m here to help!
Eigenschaften
IUPAC Name |
N-cycloheptyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c25-18-10-9-15-13-17(12-14-6-5-11-24(18)19(14)15)23-21(27)20(26)22-16-7-3-1-2-4-8-16/h12-13,16H,1-11H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSWJOHDEYHGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2472504.png)
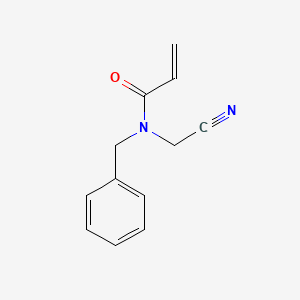

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2472509.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2472510.png)

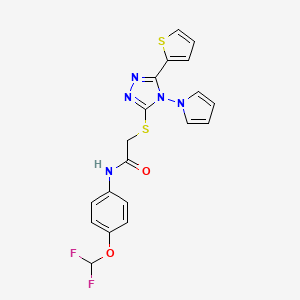
![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)
![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)
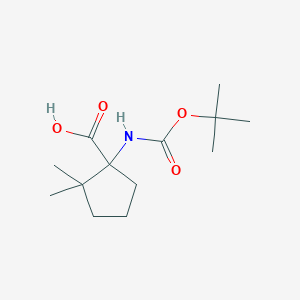
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2472521.png)
![N-[(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}phenyl)methyl]prop-2-enamide](/img/structure/B2472524.png)
